3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid
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Overview
Description
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by borylation using boron reagents such as boronic acids or boronate esters .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the imidazole or pyridine rings.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the imidazo[4,5-c]pyridine core .
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various cellular pathways, including those involved in cancer progression and inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Similar structure but different positioning of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with distinct biological activities.
3-Deazaneplanocin A: Contains the imidazo[4,5-c]pyridine core and is known for its antiviral and anticancer properties.
Uniqueness
3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying enzyme inhibition mechanisms .
Properties
Molecular Formula |
C7H8BN3O2 |
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Molecular Weight |
176.97 g/mol |
IUPAC Name |
(3-methylimidazo[4,5-c]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-11-4-10-7-5(8(12)13)2-9-3-6(7)11/h2-4,12-13H,1H3 |
InChI Key |
GXBCGHZPAXRPLM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC2=C1N=CN2C)(O)O |
Origin of Product |
United States |
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